molecular formula C6H5BrN2O2 B1268468 4-Bromo-3-nitroaniline CAS No. 53324-38-2

4-Bromo-3-nitroaniline

Cat. No.: B1268468
CAS No.: 53324-38-2
M. Wt: 217.02 g/mol
InChI Key: PITHQPMZWKZGRZ-UHFFFAOYSA-N
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Description

4-Bromo-3-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitroaniline typically involves a multi-step process. One common method includes the nitration of bromobenzene followed by the reduction of the nitro group to an amino group. The steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-Bromo-3-aminobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroso and nitro derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Bromo-3-nitroaniline serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals. Its functional groups make it versatile for further chemical modifications through reactions such as:

  • Reduction : The nitro group can be reduced to an amino group using agents like iron powder and hydrochloric acid, yielding 4-bromo-3-aminobenzene.
  • Substitution : The bromine atom can be replaced with other groups via nucleophilic substitution reactions, allowing for the creation of diverse substituted anilines.
  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Research
Studies have explored the potential of this compound derivatives in cancer treatment. For instance, compounds derived from this aniline have shown promising activity against specific cancer cell lines, indicating its role as a precursor for developing anticancer drugs .

Medicinal Applications

Drug Development
The compound is being investigated for its potential use in drug development due to its ability to act as a building block for active pharmaceutical ingredients. Its derivatives may possess therapeutic properties that warrant further exploration in clinical settings .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated significant activity against various bacterial strains, indicating potential use in antibiotics.
Anticancer ActivityExhibited promising results against cancer cell lines, suggesting utility in cancer therapeutics .
Synthesis of DerivativesUsed as a precursor to synthesize biologically active molecules with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Biological Activity

4-Bromo-3-nitroaniline (CAS Number: 53324-38-2) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C₆H₄BrN₂O₂
Molecular Weight: 217.02 g/mol
Melting Point: 128-132 °C
Density: 1.8 g/cm³
Boiling Point: 299.7 °C at 760 mmHg

These properties indicate that this compound is a solid at room temperature, with significant thermal stability, making it suitable for various synthetic applications .

Biological Applications

This compound is primarily utilized in biological research to explore the effects of nitro and bromo substituents on the biological activity of aniline derivatives. Its unique structure allows researchers to investigate its potential as a precursor for bioactive compounds.

The biological activity of this compound is influenced by its structural components:

  • Nitro Group: Acts as an electron-withdrawing group, enhancing the compound's reactivity and influencing its interaction with biological targets.
  • Bromo Substituent: Participates in electrophilic aromatic substitution reactions, which can modify the compound's binding affinity to enzymes and receptors.
  • Aniline Core: The amino group can engage in hydrogen bonding, further affecting the compound's interaction with biological macromolecules.

These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Table 1: Biological Activities of this compound

Activity TypeEffect ObservedReference
AntimicrobialInhibitory effects on bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammatory cytokines

Case Studies

  • Antimicrobial Properties:
    A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis .
  • Anticancer Activity:
    Research published in a pharmacological journal indicated that derivatives of this compound induced apoptosis in human cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
  • Anti-inflammatory Effects:
    Another investigation revealed that this compound could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Toxicological Considerations

While exploring its biological activities, it is crucial to consider the toxicological profile of this compound:

  • Irritation Risks: The compound is known to cause irritation to the eyes, skin, and respiratory system upon exposure.
  • Potential Toxicity: Overexposure may lead to methemoglobinemia and gastrointestinal disturbances .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromo-3-nitroaniline, and how can its purity be verified?

  • Methodology : A two-step synthesis starting from aniline derivatives is common. First, nitration of 4-bromoacetanilide using concentrated HNO₃ and H₂SO₄ introduces the nitro group regioselectively at the meta position relative to the bromine. Subsequent hydrolysis removes the acetyl protecting group. Purity is confirmed via GC (≥98.0%) and melting point analysis (128–132°C), which should align with literature values . Characterization via FTIR and NMR can validate functional groups (e.g., NH₂ at ~3400 cm⁻¹ in IR, aromatic protons in NMR) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use a chemical fume hood to avoid inhalation (H332 hazard) and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319). In case of exposure, wash affected areas with water for 15 minutes. Store in airtight containers at ambient temperatures to prevent decomposition . Always consult SDS for hazard-specific first aid and disposal guidelines .

Q. How do the electronic properties of this compound influence its reactivity in electrophilic substitution reactions?

  • Methodology : The electron-withdrawing nitro (-NO₂) and bromine (-Br) groups direct further substitution. Bromine is ortho/para-directing, but the nitro group’s strong meta-directing effect dominates, favoring reactivity at specific positions. Computational studies (e.g., DFT) can map charge distribution to predict sites for reactions like sulfonation or halogenation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates molecular polarizability and hyperpolarizability. The nitro and amine groups create a charge-transfer axis, enhancing NLO response. Compare HOMO-LUMO gaps (e.g., ~4.5 eV) and dipole moments with experimental data from electric-field-induced second harmonic generation (EFISHG) .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology : Cross-validate purity using HPLC (e.g., C18 column, acetonitrile/water mobile phase) to detect impurities like unreacted precursors. Re-crystallize from ethanol/water mixtures to remove byproducts. Discrepancies in melting points (±2°C) may arise from polymorphic forms or solvent retention; use differential scanning calorimetry (DSC) for precise thermal analysis .

Q. How does this compound act as an intermediate in synthesizing heterocyclic compounds?

  • Methodology : Its amine group facilitates condensation reactions. For example, coupling with aldehydes forms Schiff bases, which cyclize under acidic conditions to yield quinoline derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products via X-ray crystallography to confirm regiochemistry .

Q. What regioselective challenges arise during the nitration of 4-bromoacetanilide to form this compound?

  • Methodology : Competing nitration at the para position (relative to Br) can occur if reaction conditions (e.g., temperature, acid strength) are suboptimal. Kinetic vs. thermodynamic control studies using mixed HNO₃/H₂SO₄ at 0–5°C favor meta-nitration. Adjust stoichiometry (1:1.1 molar ratio of substrate:HNO₃) and monitor with in-situ IR to minimize byproducts .

Properties

IUPAC Name

4-bromo-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITHQPMZWKZGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346456
Record name 4-Bromo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53324-38-2
Record name 4-Bromo-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53324-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Conc. nitric acid (15.8 mL, 376.9 mmol) was added to a solution of 4-bromoaniline (40 g, 232.5 mmol) in H2SO4/CH2Cl2 (400 mL, 1:1, v/v) dropwise at 0° C. under an atmosphere of N2. The cooling bath was removed and the mixture was stirred at 20° C. until the starting material was consumed (about 1 h). The reaction mixture was poured onto water and neutralized with NaOH solution to pH=9 and extracted with DCM. The organic layer was dried, filtered and evaporated in vacuo to afford the crude product 4-bromo-3-nitro-aniline, which was used directly in the next step.
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
H2SO4 CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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